Boiling Point Differentiation: The Terminal Ketone's Impact on Thermal Separation and Processing
The positional isomer 1-Phenyl-2-heptanone has a predicted boiling point of 276.0±9.0 °C at 760 mmHg , while the target 7-Phenyl-2-heptanone exhibits a significantly higher predicted boiling point of 315.6±21.0 °C . This ~40 °C difference, stemming from the ketone's terminal location reducing polarity and altering intermolecular forces, directly impacts distillation parameters and gas chromatographic separation conditions.
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 315.6±21.0 °C |
| Comparator Or Baseline | 1-Phenyl-2-heptanone: 276.0±9.0 °C |
| Quantified Difference | Δ~39.6 °C higher for target compound |
| Conditions | Predicted values at 760 mmHg using ACD/Labs Percepta or similar method |
Why This Matters
A 40 °C boiling point gap provides a definitive purity and separation advantage, allowing distillation-based purification that is not achievable when the two isomers are confused.
